3-amino-N-(3-chloro-1H-indol-7-yl)benzene-1-sulfonamide
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Overview
Description
3-amino-N-(3-chloro-1H-indol-7-yl)benzene-1-sulfonamide is a compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in natural products and drugs. This compound is known for its potential biological activities and applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(3-chloro-1H-indol-7-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted indole derivatives .
Scientific Research Applications
3-amino-N-(3-chloro-1H-indol-7-yl)benzene-1-sulfonamide has diverse scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 3-amino-N-(3-chloro-1H-indol-7-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
Indole-3-carbinol: Found in cruciferous vegetables and known for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used to stimulate root growth in plant cuttings.
Uniqueness
3-amino-N-(3-chloro-1H-indol-7-yl)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its sulfonamide group, in particular, enhances its potential as a therapeutic agent compared to other indole derivatives .
Properties
Molecular Formula |
C14H12ClN3O2S |
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Molecular Weight |
321.8 g/mol |
IUPAC Name |
3-amino-N-(3-chloro-1H-indol-7-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H12ClN3O2S/c15-12-8-17-14-11(12)5-2-6-13(14)18-21(19,20)10-4-1-3-9(16)7-10/h1-8,17-18H,16H2 |
InChI Key |
PVEXTRYLCYWJOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=CC3=C2NC=C3Cl)N |
Origin of Product |
United States |
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